molecular formula C8H7F4N B121493 3-Fluoro-5-(trifluoromethyl)benzylamine CAS No. 150517-77-4

3-Fluoro-5-(trifluoromethyl)benzylamine

Cat. No.: B121493
CAS No.: 150517-77-4
M. Wt: 193.14 g/mol
InChI Key: ADHUUMWSWNPEMZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to be an aryl fluorinated building block , which suggests it may interact with a variety of biological targets.

Mode of Action

3-Fluoro-5-(trifluoromethyl)benzylamine may be employed as an amine to generate different trityl-based pro-tags, by treating with activated carboxyl group-containing trityl synthons . This suggests that the compound could interact with its targets through the formation of covalent bonds, leading to changes in the structure and function of the target molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is known to be combustible and forms explosive mixtures with air on intense heating . It is also heavier than air, which means it may accumulate in confined spaces, particularly at or below ground level . These factors should be taken into consideration when handling and storing the compound.

Comparison with Similar Compounds

Properties

IUPAC Name

[3-fluoro-5-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHUUMWSWNPEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369836
Record name 3-Fluoro-5-(trifluoromethyl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150517-77-4
Record name 3-Fluoro-5-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150517-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-(trifluoromethyl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-(trifluoromethyl)benzylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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